molecular formula C12H11N3O4 B1639372 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde CAS No. 956440-93-0

4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde

Cat. No.: B1639372
CAS No.: 956440-93-0
M. Wt: 261.23 g/mol
InChI Key: KNEGYIQWZRNSIN-UHFFFAOYSA-N
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Description

4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.24 g/mol . This compound features a benzaldehyde core substituted with a methoxy group at the 4-position and a 3-nitro-1H-pyrazol-1-ylmethyl group at the 3-position. It is used in various scientific research applications due to its unique structural properties.

Properties

IUPAC Name

4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-11-3-2-9(8-16)6-10(11)7-14-5-4-12(13-14)15(17)18/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEGYIQWZRNSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301195847
Record name 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956440-93-0
Record name 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956440-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-nitro-1H-pyrazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole, including 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds have IC50 values ranging from 1.82 to 5.55 μM against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), suggesting strong anticancer properties.

Case Study: Cytotoxicity in Cancer Cells

  • Objective: Evaluate the cytotoxic effects of synthesized pyrazole derivatives.
  • Findings: Some derivatives exhibited superior activity compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that certain derivatives can achieve up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs.

Case Study: Anti-inflammatory Screening

  • Method: In vitro studies using carrageenan-induced edema models.
  • Results: Significant reductions in inflammation markers were observed with specific pyrazole derivatives.

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds are well-documented. The structure of this compound suggests potential activities against bacterial strains and fungi. Studies on related compounds have shown promising results against pathogens such as E. coli and Aspergillus niger.

Case Study: Antimicrobial Efficacy

  • Focus: Test synthesized pyrazole compounds against multiple bacterial and fungal strains.
  • Outcome: Several compounds achieved notable inhibition rates compared to standard antibiotics.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeMechanism of ActionReference Findings
AnticancerInduces apoptosis in cancer cellsIC50 values between 1.82 - 5.55 μM
Anti-inflammatoryInhibits pro-inflammatory cytokinesUp to 85% inhibition of TNF-α
AntimicrobialDisrupts bacterial and fungal cell functionEffective against E. coli and Aspergillus niger

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde: Similar structure but with the nitro group at a different position.

    4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Oxidized form of the compound.

    4-methoxy-3-[(3-amino-1H-pyrazol-1-yl)methyl]benzaldehyde: Reduced form of the compound.

Uniqueness

4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and various applications of this compound, highlighting its therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H12N4O3\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_3

The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. The key steps include:

  • Nitration of Pyrazole : Introducing the nitro group into the pyrazole ring.
  • Formylation : Using formylation techniques to attach the benzaldehyde moiety to the pyrazole derivative.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting cancer cell proliferation across various cancer types, including breast and lung cancer.

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast)10.0Induces apoptosis via caspase activation
Similar Pyrazole DerivativeA549 (Lung)15.5Microtubule destabilization

These findings suggest that the compound could act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising:

MicroorganismMIC (mg/mL)Activity
Staphylococcus aureus0.025Strong
Escherichia coli0.050Moderate

This suggests a potential role for the compound in developing new antibacterial agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity exhibited by pyrazole derivatives. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting their use in treating inflammation-related disorders .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Breast Cancer Cells : A study involving MDA-MB-231 cells showed that treatment with a related pyrazole compound resulted in a significant increase in apoptosis markers, including elevated caspase activity and morphological changes indicative of cell death .
  • Antimicrobial Evaluation : In a comparative study, various pyrazole derivatives were tested against common pathogens, showing that those with nitro substitutions had enhanced activity compared to their non-nitro counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.